molecular formula C54H92O24 B10817863 Mogroside IV-E

Mogroside IV-E

Cat. No.: B10817863
M. Wt: 1125.3 g/mol
InChI Key: WRPAFPPCKSYACJ-UYQGGQRHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mogroside IV-E is a natural sweetener derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This compound belongs to the mogroside family, which are cucurbitane-type triterpene glycosides. This compound is known for its intense sweetness and has been used in traditional Chinese medicine for its various health benefits, including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Mogroside IV-E undergoes various chemical reactions, including hydrolysis, glycosylation, and oxidation. The selective hydrolysis of glucose residues at specific positions on the mogroside molecule is a common reaction used to produce different mogrosides .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include β-glucosidase for enzymatic hydrolysis and various glycosyltransferases for glycosylation reactions. The reactions are typically carried out under mild conditions, such as neutral pH and moderate temperatures, to preserve the integrity of the mogroside structure .

Major Products Formed: The major products formed from the reactions involving this compound include other mogrosides such as mogroside III E and siamenoside I. These products are often formed through the selective hydrolysis and glycosylation of this compound .

Scientific Research Applications

Mogroside IV-E has a wide range of scientific research applications due to its biological activities. In chemistry, it is studied for its unique glycoside structure and potential as a natural sweetener. In biology and medicine, this compound is researched for its antioxidative, anti-inflammatory, and blood glucose modulation effects. Additionally, this compound is used in the food industry as a natural sweetener, offering a low-calorie alternative to sugar .

Mechanism of Action

The mechanism of action of mogroside IV-E involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of oxidative stress and inflammatory pathways. This compound has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative damage and inflammation . Additionally, it modulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells .

Comparison with Similar Compounds

Mogroside IV-E is unique among mogrosides due to its specific glycoside structure and intense sweetness. Similar compounds include mogroside V, mogroside III E, and siamenoside I. Mogroside V is the most abundant mogroside in monk fruit and is known for its high sweetness intensity. Mogroside III E and siamenoside I are other bioactive mogrosides that are produced through the biotransformation of mogroside V

Properties

Molecular Formula

C54H92O24

Molecular Weight

1125.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1

InChI Key

WRPAFPPCKSYACJ-UYQGGQRHSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.